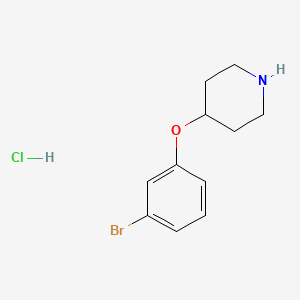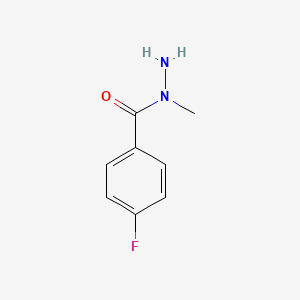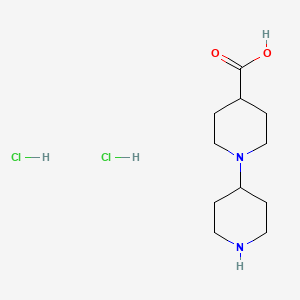![molecular formula C10H16N4 B1438229 3-piperidin-3-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole CAS No. 1087792-50-4](/img/structure/B1438229.png)
3-piperidin-3-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
Übersicht
Beschreibung
“3-piperidin-3-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole” is a chemical compound . It has been synthesized and studied for its potential applications .
Synthesis Analysis
This compound was synthesized through a four-step process including etherification, hydrazonation, cyclization, and reduction with an overall yield of 39% . The final product was characterized by 1H NMR and ESI–MS/MS .Molecular Structure Analysis
The molecular structures of related compounds were analyzed using DFT calculations at the B3LYP/6-311+G(d,p) level of theory . The results indicated a higher stability of the hydrazone tautomers .Chemical Reactions Analysis
The synthesis process of this compound involves several chemical reactions including etherification, hydrazonation, cyclization, and reduction .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis and Structural Analysis The compound 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole was successfully synthesized through a multi-step process, demonstrating an overall yield of 39%. The synthesis involved etherification, hydrazonation, cyclization, and reduction. The molecular structure and stability of the synthesized compound and related derivatives were thoroughly analyzed using advanced techniques like 1H NMR, ESI-MS/MS, and DFT calculations at the B3LYP/6-311+G(d,p) level. These studies highlighted the higher stability of hydrazone tautomers in the analyzed compounds (Zhang et al., 2019).
Biological and Pharmacological Activities
Antimicrobial Activities Several studies have synthesized derivatives of the triazole family, including compounds structurally related to 3-piperidin-3-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole, and evaluated their antimicrobial properties. New derivatives containing the piperidine or pyrrolidine ring have been found to exhibit strong antimicrobial activities. The structure-activity relationships of these compounds were studied, highlighting the antimicrobial potential of these derivatives (Krolenko et al., 2016).
Cytotoxic Activities Compounds structurally similar to this compound were synthesized and evaluated for their cytotoxic activities. Novel series of chromeno[4',3':3,4]pyrrolo[2,1-c][1,2,4]triazole-6,7-diones, and other related compounds were characterized, and their biological activities were assessed. This study emphasizes the importance of nitrogen-containing heterocycles in drug design due to their diverse therapeutic values (Azab et al., 2017).
Wirkmechanismus
The piperidine ring is a common feature in many bioactive molecules and drugs. It is known to interact with various biological targets, including receptors and enzymes, which could potentially influence the compound’s mode of action .
The exact mechanism of action would depend on the specific targets that this compound interacts with in the body. These could be proteins, enzymes, or other molecules that play a role in various biochemical pathways. The compound could act by binding to these targets, thereby modulating their activity and influencing the biochemical pathways they are involved in .
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, would also play a crucial role in its bioavailability and overall effect. These properties can be influenced by various factors, including the compound’s chemical structure, the route of administration, and individual patient factors .
The compound’s action could also be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules or drugs. These factors could affect the compound’s stability, its interaction with its targets, and its overall efficacy .
Biochemische Analyse
Biochemical Properties
3-piperidin-3-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, thereby affecting biochemical pathways. For instance, it interacts with receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been reported to inhibit necroptosis in both human and mouse cellular assays . This inhibition can lead to changes in cell survival, proliferation, and apoptosis, highlighting its potential therapeutic applications in diseases where necroptosis is implicated.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of RIPK1, inhibiting its kinase activity and preventing the downstream signaling that leads to necroptosis . This inhibition can result in the modulation of various cellular pathways and processes, making it a valuable tool for studying cell death mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained inhibition of necroptosis, indicating its potential for chronic therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits necroptosis without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential off-target effects and disruption of normal cellular functions. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of RIPK1 affects downstream metabolic processes, potentially altering the balance of metabolites and influencing cellular energy homeostasis . Understanding these metabolic pathways is crucial for elucidating the compound’s broader impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is transported across cell membranes and distributed to various cellular compartments. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution within tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes. Understanding the subcellular localization of the compound is essential for optimizing its therapeutic applications.
Eigenschaften
IUPAC Name |
3-piperidin-3-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-3-8(7-11-5-1)10-13-12-9-4-2-6-14(9)10/h8,11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXWEVMKYRZMMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NN=C3N2CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(Sec-butyl)phenoxy]-2-methylphenylamine hydrochloride](/img/structure/B1438149.png)
![3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-piperidine](/img/structure/B1438150.png)





![3-{[4-(sec-Butyl)phenoxy]methyl}piperidine](/img/structure/B1438158.png)
![3-[4-(Benzyloxy)phenoxy]piperidine](/img/structure/B1438159.png)

![4-[2-(Benzyloxy)ethyl]piperidine hydrochloride](/img/structure/B1438162.png)


![[4-(Tert-butoxy)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1438169.png)
